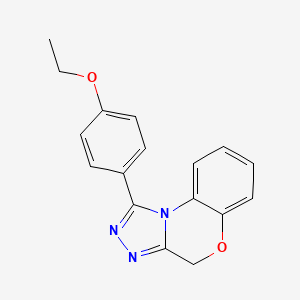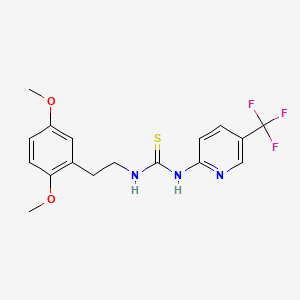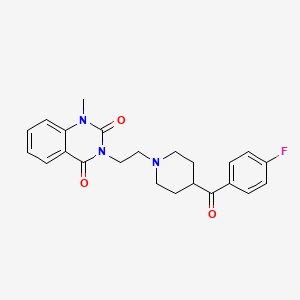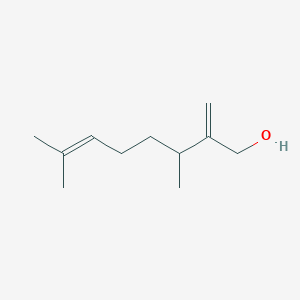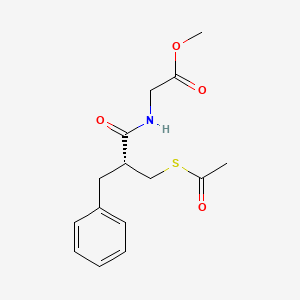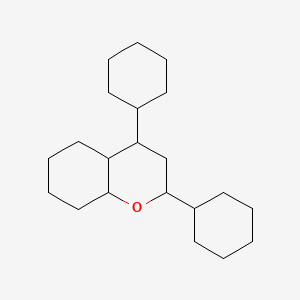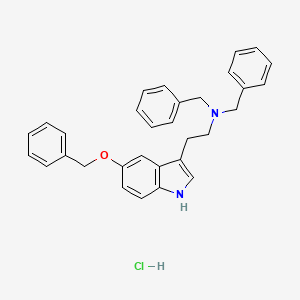
5-(Benzyloxy)-3-(2-(dibenzylamino)ethyl)indole monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/NL4865000 is a compound studied extensively for its various applications in scientific research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/NL4865000 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. The synthetic routes may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of NIOSH/NL4865000 involves large-scale chemical processes that ensure the compound is produced efficiently and cost-effectively. These methods often include continuous flow reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: NIOSH/NL4865000 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of NIOSH/NL4865000 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products Formed: The major products formed from the reactions of NIOSH/NL4865000 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Applications De Recherche Scientifique
NIOSH/NL4865000 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on cellular processes and its use in biochemical assays. In medicine, NIOSH/NL4865000 is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology.
Mécanisme D'action
The mechanism of action of NIOSH/NL4865000 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Propriétés
Numéro CAS |
51125-67-8 |
|---|---|
Formule moléculaire |
C31H31ClN2O |
Poids moléculaire |
483.0 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C31H30N2O.ClH/c1-4-10-25(11-5-1)22-33(23-26-12-6-2-7-13-26)19-18-28-21-32-31-17-16-29(20-30(28)31)34-24-27-14-8-3-9-15-27;/h1-17,20-21,32H,18-19,22-24H2;1H |
Clé InChI |
TYTCTNTVFZJUGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


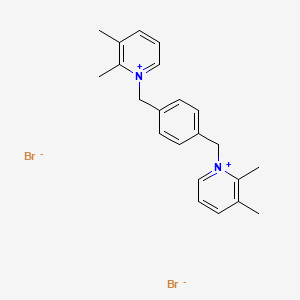
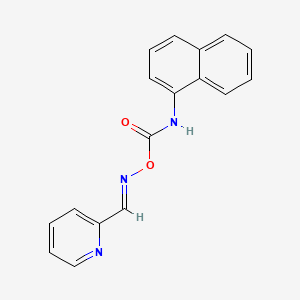
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
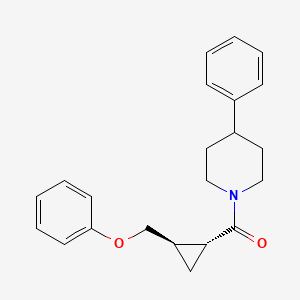
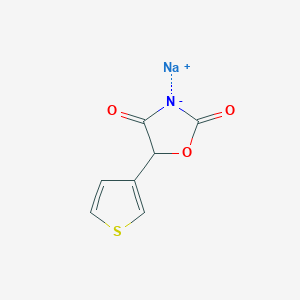
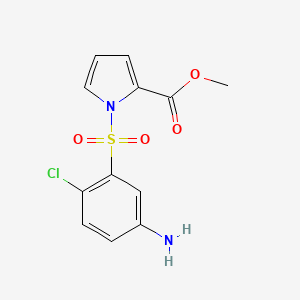
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
